molecular formula C15H12BrN3O2 B11790925 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11790925
M. Wt: 346.18 g/mol
InChI Key: ASAXDTFTFCSZHK-UHFFFAOYSA-N
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Description

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromophenylhydrazine with 2-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neural transmission and potentially leading to neurotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the methoxyphenol group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H12BrN3O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,1H3,(H,17,18,19)

InChI Key

ASAXDTFTFCSZHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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